molecular formula C16H16OS B12592357 (E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one

(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one

Cat. No.: B12592357
M. Wt: 256.4 g/mol
InChI Key: SFFZQXNPBRCFJJ-VOTSOKGWSA-N
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Description

(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring and a trimethylphenyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2,4,6-trimethylacetophenone with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one
  • (E)-1-(2,4,6-trimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-1-(2,4,6-trimethylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Uniqueness

(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it different from other chalcones that typically contain only phenyl rings. The thiophene ring can enhance the compound’s biological activity and provide new avenues for chemical modifications .

Properties

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H16OS/c1-11-9-12(2)14(13(3)10-11)6-7-15(17)16-5-4-8-18-16/h4-10H,1-3H3/b7-6+

InChI Key

SFFZQXNPBRCFJJ-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CS2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CS2)C

Origin of Product

United States

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